Diethyl bis(2-methylprop-2-en-1-yl)propanedioate
Description
Properties
IUPAC Name |
diethyl 2,2-bis(2-methylprop-2-enyl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c1-7-18-13(16)15(9-11(3)4,10-12(5)6)14(17)19-8-2/h3,5,7-10H2,1-2,4,6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVVBHVQWWXUJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=C)C)(CC(=C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286651 | |
| Record name | diethyl bis(2-methylprop-2-en-1-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4162-61-2 | |
| Record name | NSC46822 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl bis(2-methylprop-2-en-1-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Sodium Ethoxide-Mediated Alkylation
This approach, adapted from the synthesis of diethyl n-butylmalonate, employs sodium ethoxide (NaOEt) as the base to deprotonate diethyl malonate, forming a reactive enolate. The enolate subsequently undergoes nucleophilic attack on 2-methylprop-2-en-1-yl bromide (or chloride) to yield the mono- and bis-alkylated products.
Procedure :
- Enolate Formation : Diethyl malonate is treated with sodium ethoxide (generated in situ from sodium and ethanol) under nitrogen atmosphere at 70–73°C for 12–15 hours.
- First Alkylation : The enolate reacts with 2-methylprop-2-en-1-yl bromide at 76–84°C, forming the mono-alkylated intermediate.
- Second Alkylation : A second equivalent of the alkylating agent is introduced, requiring prolonged heating (1–2 hours) to drive the reaction to completion.
- Work-Up : The crude product is filtered, washed with aqueous sodium bromide, and purified via distillation or recrystallization.
Key Parameters :
Method 2: Sodium Hydride-Based Alkylation
A stronger base, sodium hydride (NaH), is utilized in this method to enhance enolate reactivity, particularly for sterically hindered alkylating agents. This protocol, derived from posaconazole intermediate synthesis, involves tetrahydrofuran (THF) as the solvent and rigorous temperature control.
Procedure :
- Enolate Generation : Diethyl malonate is added to a suspension of NaH in THF at 0–5°C.
- Alkylation : 2-Methylprop-2-en-1-yl chloride is added dropwise, and the mixture is refluxed (66–84°C) for 4–6 hours.
- Isolation : The product is extracted with dichloromethane, washed with brine, and distilled under reduced pressure.
Advantages :
- Higher reactivity of NaH enables faster reaction kinetics.
- Improved yields (85–92%) for sterically demanding substrates.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like dimethylformamide (DMF) or THF enhance enolate stability and solubility, while toluene or ethanol offers cost-effective alternatives for large-scale synthesis.
Temperature and Time
Stoichiometry and Equivalents
A slight excess of alkylating agent (2.2 equivalents) compensates for volatility losses and ensures complete bis-alkylation.
Comparative Analysis of Methods
The sodium hydride method offers superior efficiency and yield, albeit with higher costs and handling risks. Conversely, the sodium ethoxide protocol is safer and more economical for industrial applications.
Purification Techniques
- Distillation : Fractional distillation under reduced pressure (0.1–1 mmHg) isolates the product from unreacted starting materials and mono-alkylated byproducts.
- Crystallization : Recrystallization from hexane/ethyl acetate mixtures enhances purity to >99.5%.
- Aqueous Work-Up : Washing with sodium bromide solution removes residual base and inorganic salts.
Applications and Derivatives
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
Diethyl bis(2-methylprop-2-en-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products vary depending on the nucleophile used, resulting in compounds with different functional groups.
Scientific Research Applications
Diethyl bis(2-methylprop-2-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and its role in the synthesis of bioactive compounds.
Medicine: It is investigated for its potential use in drug development and as a building block for medicinal chemistry.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl bis(2-methylprop-2-en-1-yl)propanedioate involves its interaction with various molecular targets and pathways. The compound can act as a precursor to reactive intermediates that participate in chemical reactions. Its ester groups can undergo hydrolysis to form carboxylic acids, which can further react with other molecules. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs include other propanedioate esters and α,β-unsaturated esters. Below is a comparative analysis based on general chemical principles and methodologies inferred from the evidence:
Structural Analog: Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] (Compound 10)
- Synthesis: Prepared via condensation of cyano-pyridinyl ethenyl derivatives with aromatic amines in acetic acid .
- Key Differences: Functional Groups: Compound 10 contains cyano, pyridinyl, and pyrimidinyl moieties, whereas Diethyl bis(2-methylprop-2-en-1-yl)propanedioate lacks heteroaromatic substituents. Reactivity: The α,β-unsaturated ester in the target compound is more prone to radical polymerization due to methallyl groups, while Compound 10’s electron-withdrawing cyano group favors nucleophilic additions.
Ethyl/Methyl Propenoate Derivatives
- General Synthesis : Ethyl or methyl esters (e.g., compounds 2 and 3 in ) are synthesized via acid-catalyzed esterification or condensation .
- Comparison: Steric Effects: The methallyl substituents in the target compound introduce steric hindrance, reducing reaction rates in nucleophilic substitutions compared to smaller esters like methyl or ethyl propenoates. Thermal Stability: Methallyl groups enhance thermal stability due to increased branching, a feature absent in linear alkyl esters.
Crystallographic Validation
Data Tables
Table 1: Comparative Properties of Propanedioate Esters
Table 2: Reactivity Comparison
| Reaction Type | This compound | Linear Alkyl Propanedioates |
|---|---|---|
| Radical Polymerization | High (methallyl groups act as initiators) | Low |
| Nucleophilic Addition | Moderate (steric hindrance) | High |
| Hydrolysis | Slow (branched ester groups) | Fast |
Research Findings and Limitations
- Synthesis Gaps: No direct synthesis protocol for the target compound is described in the evidence. However, methods for analogous esters (e.g., acetic acid-mediated condensations ) may be adaptable.
- Structural Data : Crystallographic validation using tools like SHELXL or structure-checking algorithms would be essential to confirm stereochemistry and packing motifs.
- Reactivity Insights : The methallyl groups likely enhance stability in storage but reduce solubility in polar solvents compared to unsubstituted propanedioates.
Biological Activity
4-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-N-phenylaniline, also known by its CAS number 897671-74-8, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, as well as its applications in organic electronics.
Antibacterial Activity
Recent studies have indicated that compounds with structural similarities to 4-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-N-phenylaniline exhibit significant antibacterial properties. For instance, derivatives of naphthalene have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-acylpiperidine | E. coli | 3.125 mg/mL |
| Piperidine Derivative | S. aureus | 10 mg/mL |
| Naphthalene Derivative | P. aeruginosa | 100 mg/mL |
These results suggest that modifications on the naphthalene structure can enhance antibacterial activity, potentially making derivatives of this compound valuable in therapeutic applications .
Antifungal Activity
In addition to antibacterial properties, naphthalene derivatives have been studied for their antifungal activities. Certain compounds have demonstrated effectiveness against common fungal pathogens such as Candida albicans.
Table 2: Antifungal Activity of Naphthalene Derivatives
| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Naphthalene Derivative A | C. albicans | 5 mg/mL |
| Naphthalene Derivative B | A. niger | 20 mg/mL |
These findings highlight the potential for naphthalene-based compounds in antifungal treatments .
The biological activity of naphthalene derivatives, including our compound of interest, is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes within the pathogens. The presence of multiple aromatic rings enhances hydrophobic interactions with microbial membranes, leading to increased permeability and cell death .
Applications in Organic Electronics
Beyond its biological activities, 4-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-N-phenylaniline serves as a hole transport material in organic light-emitting diodes (OLEDs). Its excellent charge transport properties make it suitable for use in electronic devices, where it contributes to improved device efficiency and stability .
Case Studies
- Study on Antibacterial Properties : A study investigated the antibacterial effects of various naphthalene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications significantly influenced the antibacterial potency, with some compounds achieving MIC values as low as 3.125 mg/mL.
- Antifungal Efficacy Assessment : Another research effort focused on evaluating the antifungal activity against Candida species. The study found that certain derivatives inhibited fungal growth at concentrations lower than those required for traditional antifungal agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
